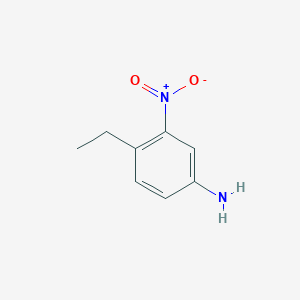

4-Ethyl-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUXCBBKYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 4-Ethyl-3-nitroaniline from 4-Ethylaniline

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway to 4-Ethyl-3-nitroaniline, a specific and less electronically favored isomer, starting from 4-ethylaniline. The synthesis of substituted nitroanilines is a cornerstone of industrial chemistry, pivotal in the production of dyes, pharmaceuticals, and other specialty chemicals. However, controlling the regioselectivity of the nitration reaction on a substituted aniline ring presents a significant chemical challenge. This document dissects the mechanistic principles governing the electrophilic aromatic substitution on 4-ethylaniline, with a primary focus on the direct nitration strategy required to obtain the 3-nitro isomer. We will explore the inherent difficulties of this approach, such as the propensity for oxidation and the formation of multiple isomers, and contrast it with the more common, yet unsuitable for this specific target, protecting group strategy. Detailed experimental protocols, process control parameters, analytical validation methods, and critical safety considerations are presented to equip researchers and drug development professionals with a comprehensive understanding of this challenging synthesis.

The Challenge: Regioselectivity in the Nitration of 4-Ethylaniline

The synthesis of this compound is fundamentally a problem of controlling regioselectivity in an electrophilic aromatic substitution (EAS) reaction. The starting material, 4-ethylaniline, possesses two distinct substituents on the benzene ring, each exerting its own electronic influence.

-

The Amino Group (-NH₂): A powerful activating group with a lone pair of electrons on the nitrogen that can be donated into the ring through resonance. It is a strong ortho, para-director.

-

The Ethyl Group (-CH₂CH₃): A weakly activating group that donates electron density via an inductive effect. It is also an ortho, para-director.

A direct electrophilic attack on neutral 4-ethylaniline would be directed by the overwhelmingly powerful amino group to the positions ortho to it (positions 2 and 6), leading primarily to 4-ethyl-2-nitroaniline. However, the target molecule requires the introduction of a nitro group at position 3, which is meta to the amino group.

This regiochemical outcome can only be achieved by altering the electronic nature of the amino group. In a strongly acidic medium, such as the nitric acid/sulfuric acid mixture used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1] This protonated group is strongly deactivating and a powerful meta-director due to its positive charge, which withdraws electron density from the ring through an inductive effect.[1] This change in directing ability is the key to forcing nitration at the desired 3-position, meta to the newly formed anilinium ion.

While this solves the regioselectivity problem, it introduces significant practical challenges, primarily the harsh reaction conditions that can lead to oxidation and the formation of tarry by-products.[2]

Synthetic Strategy I: Controlled Direct Nitration of 4-Ethylaniline

This strategy leverages the formation of the anilinium ion to direct nitration to the meta-position. Success hinges on meticulous control of reaction conditions to mitigate the significant side reactions.

Mechanistic Rationale

The reaction proceeds in two key stages:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The 4-ethylaniline substrate is protonated by the strong acid medium to form the 4-ethylanilinium ion. The nitronium ion then attacks the electron-rich aromatic ring at the position least deactivated by the -NH₃⁺ group, which is the meta position (position 3).

Critical Challenges & Mitigation

-

Oxidation: The amine group is susceptible to oxidation by nitric acid, leading to the formation of colored, tarry polymerization products and a significant reduction in yield.

-

Mitigation: Extremely low reaction temperatures (-5 to 5 °C) and slow, controlled addition of the nitrating agent are paramount. Maintaining a homogenous solution is critical to avoid localized "hot spots" where degradation can initiate.

-

-

Isomer Formation: While the anilinium ion is a strong meta-director, a small equilibrium concentration of the unprotonated, ortho, para-directing 4-ethylaniline may still exist, leading to the formation of the 4-ethyl-2-nitroaniline isomer.

-

Mitigation: A high concentration of sulfuric acid ensures complete protonation of the aniline. The final product will likely be a mixture of isomers requiring careful purification.

-

Detailed Experimental Protocol: Direct Nitration

Safety Warning: This procedure involves highly corrosive and reactive acids and is extremely exothermic. It must be performed in a certified chemical fume hood with strict adherence to all safety protocols.[3][4]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%).

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

-

Substrate Addition: Slowly add 4-ethylaniline dropwise to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C. The formation of the 4-ethylanilinium sulfate salt is an exothermic process.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid (98%), keeping this mixture cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the cold anilinium sulfate solution via the dropping funnel. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

-

Neutralization & Isolation: Slowly neutralize the acidic slurry with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Filtration: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any residual inorganic salts.

-

Purification: The crude product is a mixture of isomers (predominantly 3-nitro and 2-nitro) and must be purified. Recrystallization from an ethanol/water mixture or purification via column chromatography on silica gel (e.g., using a hexane/ethyl acetate solvent system) is required to isolate pure this compound.

Process Parameters and Control

| Parameter | Recommended Value | Rationale & Impact on Purity/Yield |

| Temperature | 0 - 5 °C | Critical. Higher temperatures drastically increase oxidation and byproduct formation, leading to low yield and tarry products.[5] |

| Molar Ratio (H₂SO₄:Aniline) | 3 - 5 : 1 | Ensures complete protonation to the meta-directing anilinium ion, minimizing the formation of the ortho-isomer. |

| Molar Ratio (HNO₃:Aniline) | 1.05 - 1.1 : 1 | A slight excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of di-nitration and oxidation. |

| Addition Rate | Slow, Dropwise | Prevents localized temperature spikes (runaway reaction) and allows for effective heat dissipation. |

| Stirring | Vigorous, Efficient | Maintains thermal and compositional homogeneity, preventing side reactions in localized areas. |

Synthetic Strategy II: The Protecting Group Approach (A Comparative Analysis)

For context, it is essential to understand the standard method for nitrating anilines, which employs a protecting group. While this method is superior for preventing oxidation, it is not suitable for producing the desired 3-nitro isomer of 4-ethylaniline.

Rationale and Workflow

The amino group is temporarily converted to a less-activating acetamido group (-NHCOCH₃) by reacting it with acetic anhydride.[6][7] This protection serves two purposes:

-

It prevents the formation of the anilinium ion in acidic media.

-

It moderates the activating strength of the group, preventing oxidation and allowing for a more controlled reaction.[6]

The acetamido group is still an ortho, para-director. In the case of N-(4-ethylphenyl)acetamide, the acetamido group is the more powerful directing group, and nitration will occur predominantly at the position ortho to it, yielding N-(4-ethyl-2-nitrophenyl)acetamide. Subsequent acidic or basic hydrolysis removes the acetyl group to yield the final product, 4-ethyl-2-nitroaniline .[8][9]

This comparative analysis clearly shows that while the protecting group strategy is cleaner, it yields the undesired 4-ethyl-2-nitroaniline isomer. Therefore, for the specific synthesis of this compound, the more challenging direct nitration pathway must be employed and optimized.

Product Characterization and Validation

Unambiguous characterization of the final product is essential to confirm its identity and purity, ensuring the successful isolation of the 3-nitro isomer from other potential byproducts. A combination of spectroscopic and chromatographic techniques is required.[10]

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation | Aromatic region will show a distinct splitting pattern for the three adjacent protons. Signals for the ethyl group (-CH₂ and -CH₃) and the amine (-NH₂) protons will be present. |

| ¹³C NMR | Structural Confirmation | Will show 8 distinct carbon signals corresponding to the unique carbon atoms in the molecule. |

| LC-MS | Purity & MW Confirmation | A single major peak in the chromatogram indicates purity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₈H₁₀N₂O₂ (182.18 g/mol ).[10] |

| HPLC | Purity Assessment | Allows for quantification of isomeric purity by separating this compound from 4-ethyl-2-nitroaniline and other impurities.[11] |

| Melting Point | Purity Indication | A sharp melting point consistent with literature values indicates high purity. A broad or depressed melting range suggests impurities. |

Safety and Hazard Management

Nitration reactions are inherently hazardous and demand the highest level of safety precaution.[3][5]

-

Chemical Hazards:

-

Concentrated Nitric Acid: A powerful oxidizing agent and highly corrosive. Can cause severe burns on contact and the fumes are toxic if inhaled.[12][13] Reacts violently with many organic compounds.[4]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent and reacts exothermically with water.

-

4-Ethylaniline & Nitroanilines: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[14]

-

-

Process Hazards:

-

Thermal Runaway: The reaction is highly exothermic. Loss of temperature control can lead to a rapid, uncontrollable increase in temperature and pressure, potentially causing an explosion.[5]

-

-

Personal Protective Equipment (PPE):

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield are mandatory.[3]

-

A chemical-resistant lab coat or apron.

-

-

Engineering Controls & Emergency Preparedness:

-

All work must be conducted in a high-performance chemical fume hood.

-

An ice bath for emergency cooling of the reaction must be readily available.

-

Spill kits containing a neutralizer (e.g., sodium bicarbonate) must be accessible.[4]

-

Ensure immediate access to an emergency eyewash station and safety shower.[13]

-

Conclusion

The synthesis of this compound from 4-ethylaniline is a classic example of a regiochemically challenging electrophilic aromatic substitution. The most viable pathway requires forgoing the safety and control of a protecting group strategy in favor of a direct nitration under harsh acidic conditions. This approach leverages the formation of the meta-directing 4-ethylanilinium ion to achieve the desired isomer. However, this method is fraught with challenges, including significant oxidative side reactions and the need for rigorous purification to isolate the target compound. Ultimate success relies on a deep understanding of the underlying reaction mechanism and meticulous control over key process parameters, most notably temperature. For researchers and developers, this synthesis underscores the critical interplay between electronic effects, reaction conditions, and safety management in achieving a specific, targeted chemical transformation.

References

- Nitration reaction safety - YouTube. (2024). Vertex AI Search.

- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.

- 4-ethyl-2-nitro-aniline synthesis. (n.d.). ChemicalBook.

- Amines. (n.d.). NCERT.

- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.

- Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry Portal.

- Solved 1) The nitration of 4-methylaniline (p-toluidine) is... (2020). Chegg.com.

- Why is acetylation performed before nitration of aniline? (n.d.). Vedantu.

- 4-Ethylaniline 589-16-2 wiki. (n.d.). Guidechem.

- (a) Nitration of aniline is carried out on the acetylated amine... (2023). Brainly.in.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile... (2020). NIH.

- Regioselectivity in the Nitration of Acylanilines... (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com.

- Synthesis of 2-Nitro-4-methylaniline. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline... (n.d.). Benchchem.

- The proposed mechanism for the reaction between 4-ethylaniline... (n.d.). ResearchGate.

- Electronic Supplementary Information. (2012). The Royal Society of Chemistry.

- 4-Nitroaniline. (n.d.). Wikipedia.

- o-NITROANILINE. (n.d.). Organic Syntheses Procedure.

- STUDIES IN NITRATION, III. NITRATION OF ANILINE... (n.d.). ResearchGate.

- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.

- Making Nitroaniline (And the Exploding Snake). (2024). YouTube.

- A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline. (n.d.). Benchchem.

- 4-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.

- This compound | 51529-96-5. (n.d.). Sigma-Aldrich.

- This compound | C8H10N2O2 | CID 22708680. (n.d.). PubChem - NIH.

- 4-Ethylaniline | C8H11N | CID 11504. (n.d.). PubChem - NIH.

- N-Ethyl-4-nitroaniline | 3665-80-3. (n.d.). ChemScene.

- Preparation method of 4-fluoro -N-methyl-3-nitroaniline. (n.d.). Google Patents.

- Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline. (n.d.). Benchchem.

- 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate.

- Preparation of 4-nitroaniline... (n.d.). PrepChem.com.

- 4-Ethylaniline 98% | 589-16-2. (n.d.). Sigma-Aldrich.

- 4-Ethylaniline | 589-16-2. (2025). ChemicalBook.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. brainly.in [brainly.in]

- 3. youtube.com [youtube.com]

- 4. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. Why is acetylation performed before nitration of a class 12 chemistry CBSE [vedantu.com]

- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-ethyl-2-nitro-aniline synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.com [ehs.com]

- 14. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-Ethyl-3-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-nitroaniline

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the utility of substituted anilines as versatile intermediates is well-established. Among these, this compound emerges as a compound of significant interest. Its molecular architecture, featuring an aniline core functionalized with both an electron-donating ethyl group and a potent electron-withdrawing nitro group, imparts a unique electronic and steric profile. This guide provides a comprehensive exploration of the core , offering a critical data resource and methodological framework for researchers, medicinal chemists, and process development scientists. Understanding these fundamental characteristics is paramount for its effective application in the synthesis of novel dyes, agrochemicals, and, most notably, as a scaffold in the development of new pharmaceutical agents.[1][2]

Chemical Identity and Molecular Structure

This compound is an aromatic amine. The structure consists of a benzene ring substituted with an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a nitro group (-NO₂). The amino group is designated at position 1, with the ethyl and nitro groups positioned at carbons 4 and 3, respectively. This specific arrangement dictates the molecule's reactivity, polarity, and spectroscopic signature.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 51529-96-5 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 166.18 g/mol | Santa Cruz Biotechnology[4] |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)N(=O)=O | PubChem[3] |

| InChI | 1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | Sigma-Aldrich |

| InChIKey | OUVUXCBBKYHSLC-UHFFFAOYSA-N | Sigma-Aldrich |

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. These parameters are critical for designing synthetic routes, developing purification strategies, and formulating for drug delivery applications.

Table 2: Core Physicochemical Data

| Property | Value | Comments and Context | Source |

|---|---|---|---|

| Physical Form | Solid | Expected to be a crystalline solid at room temperature, a common characteristic of nitroanilines.[5] | Sigma-Aldrich |

| Appearance | Yellow to Orange | The nitroaniline chromophore typically imparts a distinct yellow/orange color.[5][6] | Inferred from related compounds |

| Melting Point | 79 °C | Data for the related isomer 4-Methyl-3-nitroaniline. The ethyl group may slightly alter this value. | Carl ROTH[7] |

| Boiling Point | ~306 °C | Data for the related isomer 4-Methyl-3-nitroaniline. Subject to decomposition at higher temperatures. | Carl ROTH[7] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, acetone, DMSO). | The aromatic ring and ethyl group confer lipophilicity, while the amino and nitro groups provide some polarity. Nitroanilines generally show limited water solubility.[8][9] | General chemical principles[8][9] |

| pKa | ~1.0 - 2.5 (Anilinium ion) | The pKa of the conjugate acid (anilinium ion) is significantly lowered by the strong electron-withdrawing nitro group. For comparison, the pKa of 4-nitroaniline is 1.0.[10] | Inferred from related compounds[10] |

| LogP | ~2.0 - 2.5 (Predicted) | The octanol-water partition coefficient indicates moderate lipophilicity, a key parameter in drug design for membrane permeability. The LogP for N-ethyl-4-nitroaniline is reported as 2.4.[11] | Inferred from related compounds[11] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous confirmation of molecular structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. The aromatic protons will appear as complex multiplets in the downfield region (~6.5-8.0 ppm), with their chemical shifts influenced by the electronic effects of the substituents. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amine (-NH₂) protons will appear as a broad singlet, the position of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. The aromatic carbons will resonate in the ~110-155 ppm range. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield. The ethyl group carbons will appear in the aliphatic region (~10-30 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching: Two distinct sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

N=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.[12]

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

N-H Bending: An NH₂ scissoring mode is typically seen near 1600-1630 cm⁻¹.[12]

-

-

UV-Visible (UV-Vis) Spectroscopy: As a nitroaniline, the compound possesses a strong chromophore. The electronic spectrum, typically recorded in ethanol or methanol, is expected to show a primary absorption maximum (λmax) in the range of 350-400 nm.[13][14] This absorption corresponds to a π-π* transition with significant intramolecular charge transfer character, from the electron-donating amino/ethyl groups to the electron-withdrawing nitro group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 166.18. Common fragmentation patterns may include the loss of the nitro group (-NO₂) or cleavage of the ethyl group.

Methodologies for Analytical Characterization

To ensure the identity, purity, and quality of this compound for research and development, validated analytical protocols are essential.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.[15]

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase A: Water (0.1% Formic Acid)

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid)

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set to the λmax of the compound (e.g., 380 nm).

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hopemaxchem.com [hopemaxchem.com]

- 3. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Nitroaniline CAS#: 99-09-2 [m.chemicalbook.com]

- 6. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-3-nitroaniline, 50 g, CAS No. 119-32-4 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Guide to the Spectroscopic Elucidation of 4-Ethyl-3-nitroaniline

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. 4-Ethyl-3-nitroaniline, a substituted aromatic amine, presents a compelling case study for the application of modern spectroscopic techniques. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth technical analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of not just the data itself, but the causality behind the spectral features. We will explore the rationale for experimental choices, the interpretation of the resulting spectra, and the logical workflow that leads to unambiguous structural confirmation.

It is important to note that while comprehensive experimental spectral data for the closely related analog, 4-methyl-3-nitroaniline, is readily available and will be used for detailed interpretative discussion, published experimental spectra for this compound are less common. Therefore, this guide will also incorporate high-quality predicted spectral data for this compound to provide a complete analytical picture.

Molecular Structure and Analysis Workflow

The structural elucidation of an organic molecule is a systematic process. The workflow begins with obtaining the mass spectrum to determine the molecular weight and formula. Subsequently, IR spectroscopy provides information about the functional groups present. Finally, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and confirm the precise connectivity of the atoms.

Caption: Workflow for the spectroscopic elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic compounds, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[1]

Predicted Mass Spectrum Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Predicted M⁺ Peak (m/z) | 166 |

| Key Fragment Peaks (m/z) | 151, 136, 120, 106, 77 |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 166, corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[2]

The fragmentation pattern provides significant structural insights:

-

Loss of a Methyl Radical (CH₃•): A peak at m/z 151 would arise from the cleavage of the ethyl group, resulting in the loss of a methyl radical. This is a common fragmentation pathway for ethyl-substituted aromatic compounds.

-

Loss of an Ethyl Radical (C₂H₅•): A peak at m/z 137 would indicate the loss of the entire ethyl group.

-

Loss of Nitric Oxide (NO•): Aromatic nitro compounds often exhibit a loss of NO (30 Da), which would lead to a peak at m/z 136.

-

Loss of a Nitro Group (NO₂•): A significant fragment at m/z 120 corresponds to the loss of the nitro group (46 Da).

-

Formation of the Phenyl Cation: A peak at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), indicating the fragmentation of the aromatic ring.

The fragmentation pattern of the closely related 4-methyl-3-nitroaniline shows a molecular ion peak at m/z 152 and a key fragment from the loss of the nitro group at m/z 106.[3]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for EI-MS

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent such as methanol or dichloromethane.

-

Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), aromatic (C=C and C-H), and alkyl (C-H) groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| N-H Bend | 1650 - 1550 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| Aromatic C-N Stretch | 1350 - 1200 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of the analogous 4-methyl-3-nitroaniline provides a reliable reference.[5]

-

N-H Vibrations: The presence of a primary amine group (-NH₂) will give rise to two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration (scissoring) is also expected around 1620 cm⁻¹.[6]

-

Nitro Group Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. These are often the most intense peaks in the spectrum.

-

Aromatic and Alkyl Regions: Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be visible in the 1620-1580 cm⁻¹ region.

Experimental Protocol for FT-IR (KBr Pellet)

-

Sample Preparation: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

-

Pellet Formation: The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[8]

-

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

¹H NMR Spectral Data

The following table presents the experimental ¹H NMR data for 4-methyl-3-nitroaniline and the predicted data for this compound. The solvent is DMSO-d₆.

| Proton Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.15 | d | 2.4 | 1H |

| H-5 | 7.09 | d | 8.3 | 1H |

| H-6 | 6.80 | dd | 8.2, 2.4 | 1H |

| -NH₂ | 5.55 | s (broad) | - | 2H |

| -CH₃ | 2.31 | s | - | 3H |

Predicted ¹H NMR Data (this compound in DMSO-d₆)

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.2 | d | ~2.5 | 1H |

| H-5 | ~7.1 | d | ~8.5 | 1H |

| H-6 | ~6.8 | dd | ~8.5, 2.5 | 1H |

| -NH₂ | ~5.6 | s (broad) | - | 2H |

| -CH₂- | ~2.6 | q | ~7.5 | 2H |

| -CH₃ | ~1.2 | t | ~7.5 | 3H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be interpreted based on the data from its methyl analog and chemical shift principles.

-

Aromatic Protons: The three protons on the aromatic ring appear in the downfield region (δ 6.8-7.2 ppm).

-

H-2: This proton is ortho to the nitro group and meta to the amine group, making it the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the ethyl group and meta to the nitro group. It appears as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to both the amine and ethyl groups. It is split into a doublet of doublets by H-2 and H-5.

-

-

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around δ 5.6 ppm. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange. This peak would disappear upon shaking the sample with D₂O.[6]

-

Ethyl Group Protons:

-

The methylene protons (-CH₂-) are adjacent to the aromatic ring and are expected to appear as a quartet around δ 2.6 ppm due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are further from the ring and will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

-

¹³C NMR Spectral Data

The following table shows the experimental ¹³C NMR data for 4-methyl-3-nitroaniline and predicted data for this compound in DMSO-d₆.

| Carbon Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 149.26 |

| C-3 (C-NO₂) | 147.96 |

| C-4 (C-CH₃) | 133.07 |

| C-5 | 119.02 |

| C-2 | 118.58 |

| C-6 | 108.21 |

| -CH₃ | 18.78 |

Predicted ¹³C NMR Data (this compound in DMSO-d₆)

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~149.5 |

| C-3 (C-NO₂) | ~148.0 |

| C-4 (C-CH₂CH₃) | ~139.0 |

| C-5 | ~119.2 |

| C-2 | ~118.8 |

| C-6 | ~108.5 |

| -CH₂- | ~25.0 |

| -CH₃ | ~15.0 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons are spread over a range from ~108 to 150 ppm.

-

The carbons directly attached to the nitrogen of the amine (C-1) and the nitro group (C-3) are the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents.

-

The carbon attached to the ethyl group (C-4) is also significantly downfield.

-

The protonated carbons (C-2, C-5, C-6) appear at higher fields. C-6 is the most upfield due to the ortho-donating effect of the amine group.

-

-

Aliphatic Carbons: The two carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) around δ 25 ppm and the methyl carbon (-CH₃) around δ 15 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, namely the primary amine and the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon frameworks, confirming the substitution pattern on the aromatic ring and the structure of the ethyl group. This systematic approach, grounded in the fundamental principles of spectroscopy, is indispensable for ensuring the chemical integrity of compounds in research and development.

References

-

Liu, X., et al. (2013). Electronic Supplementary Information for "Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition". Royal Society of Chemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitroaniline. National Center for Biotechnology Information. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. [Link]

-

NIST. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. 4-Methyl-3-nitroaniline(119-32-4) IR Spectrum [chemicalbook.com]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. 4-Methyl-3-nitroaniline(119-32-4) MS spectrum [chemicalbook.com]

- 8. PROSPRE [prospre.ca]

- 9. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of 4-Ethyl-3-nitroaniline for Researchers and Drug Development Professionals

Abstract

4-Ethyl-3-nitroaniline is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. The methodologies outlined herein are grounded in established scientific principles and are designed to yield reliable and reproducible data, ensuring the integrity of subsequent research and development activities.

Introduction: The Significance of Solubility and Stability in Drug Development

In the journey of a molecule from discovery to a potential therapeutic agent, a comprehensive understanding of its fundamental physicochemical properties is non-negotiable. Among these, solubility and stability stand out as critical determinants of a compound's viability.

-

Solubility dictates the bioavailability of a drug, its formulation possibilities, and the ease of its handling in various experimental and manufacturing processes. A compound with poor solubility can face significant hurdles in achieving therapeutic concentrations in the body and can present challenges in creating viable dosage forms.

-

Chemical stability is the cornerstone of a drug's safety and efficacy. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.

This guide focuses on this compound, a molecule of interest for which a detailed public profile of these characteristics is not yet established. The following sections will provide the theoretical underpinnings and practical, step-by-step protocols to empower researchers to generate this crucial data.

Physicochemical Properties of this compound

To understand the solubility and stability of this compound, it is essential to first consider its molecular structure.

Structure:

-

Aromatic Amine: The presence of the aniline moiety confers basic properties and makes the molecule susceptible to oxidation.

-

Nitro Group: The electron-withdrawing nitro group (-NO2) can influence the pKa of the amino group and is a chromophore, making the compound colored and potentially susceptible to photodegradation.

-

Ethyl Group: The ethyl group (-CH2CH3) is a non-polar alkyl substituent that will impact the molecule's overall lipophilicity and its interactions with various solvents.

Based on its structure, it can be inferred that this compound is a polar molecule, but the presence of the benzene ring and the ethyl group will also contribute to some non-polar character.

Determination of Solubility: A Practical Approach

Theoretical Considerations

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful starting point. Given the structure of this compound, it is expected to have higher solubility in polar organic solvents and lower solubility in non-polar solvents and water.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of labeled vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[2]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The determined solubility data should be presented in a clear and organized table.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| Methanol | 15.2 |

| Ethanol | 10.5 |

| Acetone | 55.8 |

| Ethyl Acetate | 25.1 |

| Dichloromethane | 42.3 |

| Acetonitrile | 18.9 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.

Theoretical Considerations

Aromatic amines and nitro compounds are susceptible to several degradation pathways:

-

Hydrolysis: While aniline itself is relatively stable to hydrolysis, the presence of substituents can alter this. Degradation can occur at pH extremes.

-

Oxidation: The amine group is prone to oxidation, which can lead to the formation of various colored byproducts.

-

Photodegradation: The nitroaromatic chromophore can absorb light, leading to photochemical reactions and degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for a defined period.

-

At various time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.

-

-

Photodegradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the samples.

-

-

-

Analytical Method:

-

A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If possible, use mass spectrometry and other spectroscopic techniques to elucidate the structures of the major degradation products.

-

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 hours | 60 °C | 5.2 | 1 |

| 0.1 N NaOH | 24 hours | 60 °C | 12.8 | 2 |

| 3% H2O2 | 24 hours | Room Temp. | 25.4 | 3 |

| Thermal (Solid) | 48 hours | 80 °C | 1.5 | 0 |

| Thermal (Solution) | 48 hours | 80 °C | 8.1 | 1 |

| Photolytic | As per ICH Q1B | Ambient | 15.7 | 2 |

Visualization of Stability Assessment Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. By following the detailed protocols outlined, researchers can generate the critical data necessary to advance their research and development activities. The isothermal shake-flask method for solubility and forced degradation studies for stability are robust and widely accepted techniques that will yield reliable and reproducible results.

Future work should focus on the execution of these protocols to generate a complete physicochemical profile for this compound. The elucidation of the structures of any identified degradation products will be crucial for a thorough understanding of its stability profile. This information will be invaluable for the formulation development, manufacturing, and regulatory submission of any potential drug product containing this molecule.

References

- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.

- BenchChem. (2025). Comparative analysis of analytical techniques for nitroaniline detection. BenchChem.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational sceening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2).

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.

- Sigma-Aldrich. (2024, March 5).

- Sigma-Aldrich. (2025, November 6).

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

Sources

A Theoretical and Computational Guide to 4-Ethyl-3-nitroaniline: Predicting Molecular Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of 4-Ethyl-3-nitroaniline. Nitroaniline derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, owing to their unique electronic and structural properties. This compound, a less-studied member of this family, presents a valuable target for theoretical exploration. This document serves as a predictive analysis, outlining the established computational methodologies to forecast its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging Density Functional Theory (DFT) and drawing parallels with well-documented analogues, we offer a roadmap for in silico investigation, intended to guide and accelerate future experimental synthesis and application.

Introduction

Nitroaniline derivatives are a significant class of organic compounds, characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring.[1][2] This combination of a strong electron-donating group (amine) and a strong electron-withdrawing group (nitro) creates a pronounced intramolecular charge-transfer system. This electronic asymmetry is the foundation for their remarkable non-linear optical (NLO) properties, making them key components in optoelectronic and photonic devices.[3][4][5][6] Furthermore, the nitroaniline scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9]

This compound is a specific derivative whose properties are not extensively documented in current literature.[10] Its molecular structure suggests potential for interesting electronic and biological characteristics. The strategic placement of the ethyl group can influence the molecule's steric and electronic profile, potentially fine-tuning its properties for specific applications.

In the absence of extensive experimental data, computational chemistry provides a powerful and predictive lens.[11][12][13][14] Density Functional Theory (DFT) has emerged as a highly reliable method for accurately predicting the properties of organic molecules, including their geometries, vibrational spectra, and electronic behavior, often with results that show excellent agreement with experimental data.[15] This guide will detail the application of these theoretical methods to create a comprehensive profile of this compound, offering valuable insights for its potential synthesis and utilization.

Section 1: Molecular Structure and Synthesis Strategy

The first step in any computational study is to define the molecule's structure. This compound consists of an aniline ring substituted with a nitro group at the meta position relative to the amino group, and an ethyl group at the para position.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not widely reported, a plausible route can be inferred from standard organic chemistry reactions used for similar molecules.[1][2][16][17] A common approach involves the nitration of an N-acylated aniline derivative to direct the nitro group, followed by deprotection.

A proposed two-step synthesis could be:

-

Acylation: Protection of the amino group of 4-ethylaniline to prevent its protonation and to act as an ortho-, para-director.

-

Nitration: Electrophilic aromatic substitution to introduce the nitro group. The acetylated amino group will direct the incoming nitro group to the ortho position (position 3).

-

Deprotection: Removal of the acetyl group to yield the final product, this compound.

Section 2: Computational Methodology: A Protocol for In Silico Analysis

The following protocol outlines a standard and robust computational workflow for characterizing molecules like this compound using Density Functional Theory.

Core Principles of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][15] It is based on the principle that the energy of a molecule can be determined from its electron density. For studies on organic molecules, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and validated approach that balances computational cost with accuracy.[18]

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Procedure: An initial guess of the molecular structure is submitted to a DFT calculation (e.g., B3LYP/6-311++G(d,p)). The algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Validation: A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Vibrational Frequency Analysis:

-

Objective: To predict the infrared (FT-IR) and Raman (FT-Raman) spectra.

-

Procedure: Performed on the optimized geometry. The calculation yields the vibrational modes and their corresponding frequencies and intensities.

-

Refinement: Calculated frequencies are often systematically higher than experimental values. They should be scaled by a known factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[18]

-

-

Electronic Property Calculations:

-

Objective: To understand the electronic nature of the molecule.

-

Procedure:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and electronic transitions.[19][20][21][22]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[20][22]

-

-

-

Spectroscopic Predictions:

-

Objective: To predict UV-Vis and NMR spectra.

-

Procedure:

-

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[23][24]

-

-

-

Non-Linear Optical (NLO) Property Calculations:

Section 3: Predicted Spectroscopic and Electronic Properties

Based on the computational protocol described above and data from related nitroaniline compounds, we can predict the key properties of this compound.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectrum of this compound will be dominated by modes associated with its functional groups.[13][18][23][25]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the amine N-H bonds. |

| N-H Symmetric Stretch | ~3400 | Stretching of the amine N-H bonds. |

| C-H Aromatic Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| C-H Aliphatic Stretch | 3000-2850 | Stretching of C-H bonds in the ethyl group. |

| N-O Asymmetric Stretch | ~1530 | Asymmetric stretching of the nitro group N-O bonds. |

| N-O Symmetric Stretch | ~1350 | Symmetric stretching of the nitro group N-O bonds. |

| C-N Stretch | ~1300 | Stretching of the C-N bond of the amine group. |

Electronic Properties and UV-Vis Spectroscopy

The electronic properties are dictated by the frontier molecular orbitals. The HOMO is expected to be localized on the electron-donating part of the molecule (the aniline ring and amino group), while the LUMO will be centered on the electron-accepting nitro group.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Related to the ionization potential (electron-donating ability). |

| LUMO Energy | ~ -2.5 eV | Related to the electron affinity (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | A smaller gap indicates higher reactivity and easier electronic excitation.[19][20] |

| Predicted λmax | ~350-400 nm | Corresponds to the HOMO -> LUMO transition, characteristic of intramolecular charge transfer. |

The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[15]

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution.

-

Negative Regions (Red/Yellow): Expected around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

-

Positive Regions (Blue): Expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.

Section 4: Predicted Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer in nitroaniline derivatives is a strong indicator of high NLO activity.[3][4][5][6] The first-order hyperpolarizability (β) is the key metric for second-order NLO materials.

| Compound | Predicted First Hyperpolarizability (β₀) |

| This compound | Predicted to be significantly higher than standard references. |

| Urea (Reference) | ~0.3 x 10⁻³⁰ esu |

| KDP (Reference) | ~0.38 x 10⁻³⁰ esu |

The predicted high hyperpolarizability suggests that this compound could be a promising candidate for NLO applications, such as frequency doubling in lasers.[3][4]

Section 5: Potential Biological Activity and Drug-Likeness

Nitroaromatic compounds are known to possess a broad spectrum of biological activities.[8][9] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[8]

-

Antimicrobial Activity: Many nitro compounds are effective antibacterial and antifungal agents.[8][9]

-

Anticancer Activity: The cytotoxicity of nitroaniline derivatives has been demonstrated against various cancer cell lines.[7][26]

The ethyl group in this compound increases its lipophilicity, which may enhance its ability to cross cell membranes, potentially influencing its bioavailability and biological activity.

Conclusion

This technical guide has outlined a robust computational framework for the comprehensive characterization of this compound. Through the application of Density Functional Theory, it is possible to predict its structural, spectroscopic, electronic, and non-linear optical properties with a high degree of confidence. The predictive data suggests that this compound is a molecule with significant potential, particularly in the field of non-linear optics, and warrants further investigation for its possible biological activities. The methodologies and predicted data presented herein provide a solid foundation for guiding future experimental synthesis and validation, demonstrating the power of computational chemistry to accelerate scientific discovery in materials science and drug development.

References

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications. Available at: [Link]

-

Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects - ResearchGate. Available at: [Link]

-

(PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ResearchGate. Available at: [Link]

-

(PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE - ResearchGate. Available at: [Link]

-

A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. Available at: [Link]

-

Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available at: [Link]

-

This compound | C8H10N2O2 | CID 22708680 - PubChem - NIH. Available at: [Link]

-

Synthesis of 4-ethyl-2-nitroaniline - PrepChem.com. Available at: [Link]

-

Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... - ResearchGate. Available at: [Link]

-

Study of the nonlinear optical properties of 4-nitroaniline type compounds by Density Functional Theory calculations: towards new NLO materials | Request PDF - ResearchGate. Available at: [Link]

-

4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem. Available at: [Link]

-

4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem. Available at: [Link]

-

N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem. Available at: [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. Available at: [Link]

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626244/

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [Link]

-

Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method - ResearchGate. Available at: [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and - ThaiScience. Available at: [Link]

-

Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Available at: [Link]

- Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. Available at: http://www.

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India. Available at: [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT | Request PDF - ResearchGate. Available at: [Link]

-

Experimental and theoretical studies of NLO properties of organic–inorganic materials base on p-nitroaniline | Request PDF - ResearchGate. Available at: [Link]

-

4-nitroaniline – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Amine - Wikipedia. Available at: [Link]

-

3-nitroaniline and 3-nitrophenol – A novel non linear optical material | JOAM. Available at: [Link]

-

4-Nitroaniline - Wikipedia. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]

-

Computational chemistry Publications | Chemical Research Support - Weizmann Institute of Science. Available at: [Link]

-

N-ethyl-3-nitroaniline | C8H10N2O2 | CID 3765741 - PubChem - NIH. Available at: [Link]

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. joam.inoe.ro [joam.inoe.ro]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. azom.com [azom.com]

- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. thaiscience.info [thaiscience.info]

- 21. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 22. researchgate.net [researchgate.net]

- 23. ripublication.com [ripublication.com]

- 24. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 26. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Ethyl-3-nitroaniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Nitroaniline

4-Ethyl-3-nitroaniline, a seemingly unassuming aromatic compound, holds a significant position in the landscape of synthetic organic chemistry. As a substituted nitroaniline, its true value lies in its versatile nature as a chemical intermediate. The presence of three key functional groups—an ethyl group, a nitro group, and an amino group—on the benzene ring provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of this compound, from its historical context and the intricacies of its synthesis to its applications, particularly in the realms of dye chemistry and as a potential scaffold in drug discovery. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its unique properties in the development of novel materials and therapeutics.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in singular, landmark publications. Its discovery is interwoven with the broader history of aromatic chemistry and the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The study of nitration reactions on substituted anilines was a fertile ground for chemists of this era, driven by the quest for new colors and pharmaceutical agents.